molecular formula C20H23FN4O4S B2680560 N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide CAS No. 1251602-92-2

N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide

Cat. No. B2680560
CAS RN: 1251602-92-2
M. Wt: 434.49
InChI Key: MJKMKOITXZXZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide is a useful research compound. Its molecular formula is C20H23FN4O4S and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Anticancer Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide and its derivatives have been explored for their potential as anticancer agents. MGCD0103, a related compound, is an orally active histone deacetylase (HDAC) inhibitor showing promise in cancer treatment. It selectively inhibits HDACs 1-3 and 11, blocks cancer cell proliferation, and induces apoptosis (Zhou et al., 2008).

2. Chemical Synthesis and Separation

Studies have been conducted on the chemical synthesis and separation of compounds related to N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide. For instance, the development of nonaqueous capillary electrophoretic separation techniques for related compounds has been reported, which is crucial for quality control in pharmaceuticals (Ye et al., 2012).

3. Advanced Material Development

Compounds with structural similarities to N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide have been used in the development of advanced materials with unique properties like aggregation enhanced emission and multi-stimuli-responsive properties. These have potential applications in fields like nanotechnology and material sciences (Srivastava et al., 2017).

4. Neurological and Cognitive Impairment Treatment

Research into derivatives of N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has shown potential in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. Compounds like ITI-214, a phosphodiesterase 1 (PDE1) inhibitor, are being explored for their efficacy in improving cognitive functions in conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).

properties

IUPAC Name

8-(azepan-1-ylsulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O4S/c1-29-17-9-8-15(13-16(17)21)14-25-20(26)24-12-6-7-18(19(24)22-25)30(27,28)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKMKOITXZXZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

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